molecular formula C15H23N3O B7554670 (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone

Katalognummer B7554670
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: WIHYVLLZIJWLBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone, also known as DEPM, is a chemical compound that has been widely researched for its potential use in the field of neuroscience. This compound is a potent and selective blocker of the nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Wirkmechanismus

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone acts as a competitive antagonist of the nicotinic acetylcholine receptor, which means that it binds to the receptor site and prevents the binding of acetylcholine. This results in a decrease in the activity of the receptor and a subsequent decrease in the release of neurotransmitters such as dopamine and glutamate. This mechanism of action has been shown to be effective in reducing the symptoms of various neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of dopamine and glutamate in the striatum, which is involved in the regulation of movement and reward. This has been shown to be effective in reducing the symptoms of Parkinson's disease and addiction. (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has also been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has several advantages as a tool for studying the nicotinic acetylcholine receptor. It is a potent and selective antagonist, which means that it can be used to study the specific effects of the receptor without affecting other neurotransmitter systems. It is also relatively stable and easy to handle, which makes it a valuable tool for in vitro and in vivo studies. However, (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone also has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. It also has limited solubility in water, which may make it difficult to use in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone. One area of interest is the role of the nicotinic acetylcholine receptor in addiction and withdrawal. (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been shown to be effective in reducing the symptoms of addiction, but further research is needed to understand the underlying mechanisms. Another area of interest is the use of (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone in the treatment of neurodegenerative diseases such as Alzheimer's disease. (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been shown to have anti-inflammatory effects, which may be useful in reducing the neuroinflammation associated with these diseases. Finally, there is interest in developing more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone. These compounds may have improved efficacy and fewer side effects compared to existing drugs.

Synthesemethoden

The synthesis of (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 2-ethylaminopyridine with 3,5-dimethylpiperidin-1-ylcarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of the intermediate (3,5-dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]carbonyl chloride, which is then treated with methanol to yield the final product, (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone.

Wissenschaftliche Forschungsanwendungen

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been extensively studied for its potential use in the field of neuroscience. It has been shown to be a potent and selective blocker of the nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes such as learning and memory, addiction, and neurodegenerative diseases. (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been used in a variety of in vitro and in vivo studies to investigate the role of the nicotinic acetylcholine receptor in these processes.

Eigenschaften

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-4-16-14-8-13(5-6-17-14)15(19)18-9-11(2)7-12(3)10-18/h5-6,8,11-12H,4,7,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHYVLLZIJWLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C(=O)N2CC(CC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.